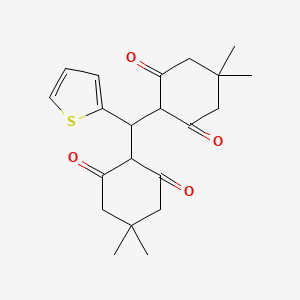
2,2'-(2-thienylmethylene)bis(5,5-dimethyl-1,3-cyclohexanedione)
Overview
Description
2,2'-(2-thienylmethylene)bis(5,5-dimethyl-1,3-cyclohexanedione), commonly known as TMB or Thioflavin T, is a fluorescent dye that has been widely used in scientific research. TMB is a member of the thioflavin family of dyes, which are characterized by their ability to bind to amyloid fibrils, a hallmark of many neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Scientific Research Applications
Antioxidant Activity
This compound has been reported to exhibit significant antioxidant properties. The antioxidant activity is typically assessed through various procedures like DPPH, ABTS, and TAC assays. These methods evaluate the ability of the compound to act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases .
Biological Potency as Tetraketones
Tetraketones, a class of oxygen-containing organic compounds to which this compound belongs, are known for their diversified biological potencies. They have been synthesized using a Knoevenagel-Michael cascade procedure and are of interest due to their potential therapeutic applications .
Synthetic Organic Chemistry
The compound serves as a building block in synthetic organic chemistry. It can be used to synthesize various derivatives that have applications in biological and pharmacological fields. Its structure allows for modifications that can lead to the discovery of new medicinal agents .
Tyrosinase Inhibition
Derivatives of this compound have been found effective as tyrosinase inhibitors. Tyrosinase is an enzyme responsible for melanin production, and its inhibition is a key target in treatments for conditions like hyperpigmentation .
Laser Technology Applications
Some derivatives of 2,2’-(2-thienylmethylene)bis(5,5-dimethyl-1,3-cyclohexanedione) have shown considerable applicability in laser technology. This includes the development of new materials for laser construction and the improvement of laser performance .
Atom Economy in Chemical Synthesis
The compound can be synthesized via an atom economy reaction, which is a principle that aims to maximize the incorporation of all materials used in the chemical process into the final product. This approach is beneficial for developing environmentally friendly and sustainable chemical processes .
Safety and Hazards
As with any chemical compound, handling 2,2’-(2-thienylmethylene)bis(5,5-dimethyl-1,3-cyclohexanedione) requires appropriate safety measures. Sigma-Aldrich, a supplier of this compound, does not provide specific safety data for this product . Therefore, it’s crucial to handle it with care and use appropriate personal protective equipment.
properties
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-thiophen-2-ylmethyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4S/c1-20(2)8-12(22)17(13(23)9-20)19(16-6-5-7-26-16)18-14(24)10-21(3,4)11-15(18)25/h5-7,17-19H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMEKBRWHMUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174837 | |
| Record name | 2,2′-(2-Thienylmethylene)bis[5,5-dimethyl-1,3-cyclohexanedione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-thiophen-2-ylmethyl]-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
144236-93-1 | |
| Record name | 2,2′-(2-Thienylmethylene)bis[5,5-dimethyl-1,3-cyclohexanedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144236-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-(2-Thienylmethylene)bis[5,5-dimethyl-1,3-cyclohexanedione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)
![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5145463.png)
